molecular formula C17H8F9NO2S B12849915 2-{[3,5-Di(trifluoromethyl)anilino]methylidene}-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione

2-{[3,5-Di(trifluoromethyl)anilino]methylidene}-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione

Cat. No.: B12849915
M. Wt: 461.3 g/mol
InChI Key: OFRGPGUDRHWTSU-WWAQNQHRSA-N
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Description

2-{[3,5-Di(trifluoromethyl)anilino]methylidene}-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione is a complex organic compound known for its unique chemical structure and properties. This compound features multiple trifluoromethyl groups and a thienyl ring, making it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3,5-Di(trifluoromethyl)anilino]methylidene}-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione typically involves the following steps:

    Formation of the Aniline Derivative: The starting material, 3,5-di(trifluoromethyl)aniline, is prepared through the nitration of 3,5-di(trifluoromethyl)benzene followed by reduction.

    Condensation Reaction: The aniline derivative undergoes a condensation reaction with 4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione in the presence of a suitable catalyst, such as acetic acid or a Lewis acid, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents. Continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

    Substitution: The trifluoromethyl groups and the thienyl ring can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Conditions may include the use of strong bases or nucleophiles, such as sodium hydride (NaH) or organolithium reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, the compound’s potential as a bioactive molecule is investigated. Its interactions with biological targets, such as enzymes or receptors, can lead to the discovery of new drugs

Properties

Molecular Formula

C17H8F9NO2S

Molecular Weight

461.3 g/mol

IUPAC Name

(E)-3-[[3,5-bis(trifluoromethyl)phenyl]iminomethyl]-1,1,1-trifluoro-4-hydroxy-4-thiophen-2-ylbut-3-en-2-one

InChI

InChI=1S/C17H8F9NO2S/c18-15(19,20)8-4-9(16(21,22)23)6-10(5-8)27-7-11(14(29)17(24,25)26)13(28)12-2-1-3-30-12/h1-7,28H/b13-11+,27-7?

InChI Key

OFRGPGUDRHWTSU-WWAQNQHRSA-N

Isomeric SMILES

C1=CSC(=C1)/C(=C(/C=NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)\C(=O)C(F)(F)F)/O

Canonical SMILES

C1=CSC(=C1)C(=C(C=NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)C(F)(F)F)O

Origin of Product

United States

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